An In-depth Technical Guide to 2-(2,2-Dichlorocyclopropyl)acetonitrile (CAS 5365-25-3)
An In-depth Technical Guide to 2-(2,2-Dichlorocyclopropyl)acetonitrile (CAS 5365-25-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,2-dichlorocyclopropyl)acetonitrile (CAS 5365-25-3), a functionally substituted cyclopropane with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights into its properties, synthesis, and reactivity. The document is intended to serve as a foundational resource for researchers and professionals interested in the unique chemical space occupied by dichlorocyclopropyl derivatives.
Introduction
Functionally substituted cyclopropanes are a class of compounds that have garnered significant attention in medicinal chemistry and materials science.[1] The inherent ring strain of the cyclopropyl group can be leveraged for various synthetic transformations, and its incorporation into molecular architectures can impart unique conformational constraints and metabolic stability.[2] The presence of the gem-dichloro substitution on the cyclopropane ring, coupled with the versatile nitrile functionality, makes 2-(2,2-dichlorocyclopropyl)acetonitrile a molecule of considerable interest for the synthesis of novel chemical entities.
This guide will systematically explore the predicted physicochemical properties, a plausible synthetic approach, expected spectroscopic characteristics, and potential reactivity of this compound. Safety considerations based on related structures are also discussed to ensure responsible handling in a laboratory setting.
Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₅H₅Cl₂N | Calculated |
| Molecular Weight | 150.01 g/mol | Calculated |
| Boiling Point | ~180-200 °C (at atm. pressure) | Extrapolated from (2,2-Dichlorocyclopropyl)benzene (b.p. 103 °C/10 mmHg) and the effect of the nitrile group. |
| Density | ~1.2-1.3 g/mL | Based on the density of (2,2-Dichlorocyclopropyl)benzene (1.208 g/mL).[3] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetonitrile); likely insoluble in water. | General solubility of non-polar alkanes and nitriles.[4] |
Synthesis Methodology
The most logical and established method for the synthesis of 2-(2,2-dichlorocyclopropyl)acetonitrile is the dichlorocyclopropanation of allyl cyanide. This reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from a suitable precursor.
Reaction Principle: Dichlorocarbene Addition
Dichlorocarbene is a highly reactive intermediate that readily adds to the double bond of an alkene in a concerted fashion to form a dichlorocyclopropane.[5] A common and effective method for generating dichlorocarbene is the reaction of chloroform with a strong base, often under phase-transfer catalysis conditions.
Proposed Synthetic Protocol: Dichlorocyclopropanation of Allyl Cyanide
This protocol is adapted from the synthesis of (2,2-dichlorocyclopropyl)benzene.[6]
dot
Caption: Proposed workflow for the synthesis of 2-(2,2-Dichlorocyclopropyl)acetonitrile.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add allyl cyanide, dichloromethane (as a solvent), chloroform, and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA).
-
Base Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide. The reaction is exothermic and should be controlled.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water to dissolve the salts and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane to recover any remaining product.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 2-(2,2-dichlorocyclopropyl)acetonitrile.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for bringing the hydroxide ions from the aqueous phase to the organic phase to react with chloroform and generate dichlorocarbene.
-
Vigorous Stirring: Ensures efficient mixing of the two phases, which is essential for the phase-transfer catalysis to be effective.
-
Vacuum Distillation: Due to the expectedly high boiling point of the product, purification by distillation under reduced pressure is necessary to prevent decomposition.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-(2,2-dichlorocyclopropyl)acetonitrile are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons and the protons on the cyclopropane ring.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -CH₂-CN | ~2.5 - 2.8 | Doublet of doublets (dd) | J ≈ 7-8 Hz (vicinal), J ≈ 16-18 Hz (geminal) |
| -CH- (cyclopropyl) | ~1.8 - 2.2 | Multiplet | |
| -CH₂- (cyclopropyl) | ~1.2 - 1.7 | Multiplet |
Note: The exact chemical shifts and coupling constants will be influenced by the solvent used. Data for acetonitrile in various deuterated solvents can be found in the literature.[7][8][9]
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (ppm) |
| -C≡N | ~117 - 120 |
| CCl₂ | ~60 - 70 |
| -CH- (cyclopropyl) | ~25 - 35 |
| -CH₂-CN | ~15 - 25 |
| -CH₂- (cyclopropyl) | ~10 - 20 |
Note: The chemical shift of the nitrile carbon is a characteristic feature.[8]
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | ~2240 - 2260 | Medium |
| C-H stretch (alkyl) | ~2850 - 3000 | Medium to Strong |
| C-Cl stretch | ~650 - 850 | Strong |
Note: The C≡N stretching frequency is a key diagnostic peak in the IR spectrum.[10][11]
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
-
M⁺: m/z = 150 (for ²³⁵Cl)
-
[M+2]⁺: m/z = 152 (for one ³⁵Cl and one ³⁷Cl)
-
[M+4]⁺: m/z = 154 (for ²³⁷Cl)
The relative intensities of these peaks should be approximately 9:6:1. Fragmentation would likely involve the loss of chlorine atoms and the cyanomethyl group.
Reactivity Profile
The chemical reactivity of 2-(2,2-dichlorocyclopropyl)acetonitrile is dictated by its three main functional components: the dichlorocyclopropane ring, the nitrile group, and the acidic α-protons of the acetonitrile moiety.
dot
Caption: Predicted reactivity profile of 2-(2,2-Dichlorocyclopropyl)acetonitrile.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-(2,2-dichlorocyclopropyl)acetic acid, or the intermediate amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, 2-(2,2-dichlorocyclopropyl)ethanamine.
-
Grignard and Organolithium Reagents: Addition of Grignard or organolithium reagents to the nitrile followed by hydrolysis yields ketones.
Reactions of the Dichlorocyclopropane Ring
The strained dichlorocyclopropane ring can undergo several characteristic reactions:
-
Ring Opening: Under thermal or solvolytic conditions, dichlorocyclopropanes can undergo ring-opening reactions.
-
Reductive Dechlorination: The chlorine atoms can be removed using various reducing agents, such as sodium in liquid ammonia or catalytic hydrogenation, to yield the corresponding cyclopropylacetonitrile.
Reactions Involving the α-Protons
The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base to form a carbanion. This nucleophilic carbanion can then be used in various carbon-carbon bond-forming reactions, such as alkylations.
Potential Applications
While specific applications for 2-(2,2-dichlorocyclopropyl)acetonitrile have not been extensively reported, its structure suggests several potential uses:
-
Pharmaceutical Intermediate: The cyclopropane motif is present in numerous approved drugs, and this compound could serve as a building block for the synthesis of novel therapeutic agents.[2]
-
Agrochemicals: Many insecticides and fungicides contain cyclopropane rings.[1]
-
Materials Science: The strained ring system and functional groups could be utilized in the synthesis of specialized polymers and materials.
Safety and Handling
No specific toxicity data is available for 2-(2,2-dichlorocyclopropyl)acetonitrile. Therefore, it should be handled with the caution appropriate for a novel chemical substance. The following precautions are recommended based on the hazards of related compounds:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Halogenated hydrocarbons and nitriles can be toxic. Avoid inhalation, ingestion, and skin contact.
-
Flammability: While not expected to be highly flammable, it should be kept away from open flames and sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
2-(2,2-Dichlorocyclopropyl)acetonitrile is a molecule with significant synthetic potential, bridging the chemistry of strained ring systems with the versatility of the nitrile functional group. Although direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and further exploration. As research into novel molecular scaffolds continues to expand, compounds like this will undoubtedly play a crucial role in the development of new medicines, materials, and agrochemicals.
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